molecular formula C16H14N4O2 B1331117 1,2-bis(1H-benzimidazol-2-yl)ethane-1,2-diol CAS No. 3314-32-7

1,2-bis(1H-benzimidazol-2-yl)ethane-1,2-diol

Cat. No. B1331117
CAS RN: 3314-32-7
M. Wt: 294.31 g/mol
InChI Key: ALWIRKFXMNFYBB-UHFFFAOYSA-N
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Description

1,2-Bis(1H-benzimidazol-2-yl)ethane-1,2-diol, or BBE, is a synthetic compound that has been widely used in the scientific community for a variety of applications. It is a small molecule with a molecular weight of 246.27 g/mol. BBE is a colorless, tasteless, odorless, and non-toxic compound. BBE has been used in organic synthesis, drug development, and biochemistry research due to its unique properties and low cost.

Scientific Research Applications

Crystal Structure and Spectroscopic Characterization

1,2-bis(1H-benzimidazol-2-yl)ethane-1,2-diol has been extensively studied for its crystal structure and spectroscopic properties. Tavman and Sayil (2013) detailed the crystal structure of this compound, characterizing it using X-ray diffraction, mass, FT-IR, and NMR spectroscopy techniques (Tavman & Sayil, 2013). Additionally, Matthews et al. (2003) investigated its crystal structures in different salts, highlighting the significance of protonated benzimidazole groups in crystal engineering (Matthews et al., 2003).

Antioxidant Activity

Hajri and Alimi (2016) synthesized bis N’-(1H-benzimidazol-2-yl)-N-alkyl amidine derivatives of this compound, demonstrating its potent antioxidant activity using DPPH radical scavenging assay (Hajri & Alimi, 2016).

DNA Binding and Antimicrobial Properties

Arjmand, Sayeed, and Parveen (2011) explored the binding ability of this compound and its organotin(IV) complexes with CT-DNA, revealing significant binding and interaction with nucleotides (Arjmand et al., 2011). Furthermore, Siddiqi et al. (2013) synthesized lanthanide complexes of this compound, studying their antimicrobial activities against various bacteria and fungi (Siddiqi et al., 2013).

Coordination Chemistry and Molecular Structures

Zhao et al. (2019) synthesized copper(II) and zinc(II) complexes with 1,2-bis(benzimidazol-2-yl)ethane ligands, revealing their distorted tetrahedral geometries and photoluminescence properties (Zhao et al., 2019). Broughtonet al. (1998) also studied its coordination with various metal ions, focusing on the tetrahedral coordination geometry of the resultant complexes (Broughton et al., 1998).

Hydrolytic DNA Cleavage and Binding Studies

Parveen and Arjmand (2012) synthesized novel ternary dizinc(II) complexes derived from this compound and amino acids, demonstrating their interaction with DNA and specific hydrolytic DNA cleavage activity (Parveen & Arjmand, 2012). Chauhan and Arjmand (2006) synthesized chiral macrocyclic complexes of this compound, highlighting their distinctive binding modes with calf-thymus DNA (Chauhan & Arjmand, 2006).

Synthesis Methods and Structural Analysis

Miranda et al. (2009) reported a new preparation method for bis-(1H-benzimidazol-2-yl)-methanone, derived from 1,2-bis(1H-benzimidazol-2-yl)ethane, and performed detailed structural analysis using DFT calculations (Miranda et al., 2009).

Mechanism of Action

The molecules are stacked along the c axis through a weak C-H⋯O interaction and a π⋯π interaction between the imidazole rings . An intramolecular C-H⋯O hydrogen bond is also present .

Safety and Hazards

This compound is classified as an irritant .

properties

IUPAC Name

1,2-bis(1H-benzimidazol-2-yl)ethane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2/c21-13(15-17-9-5-1-2-6-10(9)18-15)14(22)16-19-11-7-3-4-8-12(11)20-16/h1-8,13-14,21-22H,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALWIRKFXMNFYBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C(C(C3=NC4=CC=CC=C4N3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70954763
Record name 1,2-Bis(1H-benzimidazol-2-yl)ethane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70954763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49644459
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

3314-32-7
Record name 3314-32-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70380
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2-Bis(1H-benzimidazol-2-yl)ethane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70954763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 1,2-bis(1H-benzimidazol-2-yl)ethane-1,2-diol interact with DNA? Does this interaction differ based on the metal complex formed?

A1: Studies show that this compound can be incorporated into metal complexes, and these complexes exhibit different DNA binding affinities and modes. For instance, a copper(II) complex with this compound and ethane-1,2-diamine as ligands interacts with calf thymus DNA (CT-DNA) primarily through partial intercalation. [] This means the complex inserts itself partially between the DNA base pairs. Interestingly, when the metal complex is formed with a macrocyclic ligand like 1,8-dihydro-1,3,5,8,10,12-hexaazacyclotetradecane instead of ethane-1,2-diamine, the binding mode shifts towards a more classical intercalation, resulting in a stronger interaction with CT-DNA. [] This highlights how modifications in the metal complex structure can significantly influence DNA binding properties.

Q2: What spectroscopic techniques are commonly used to characterize this compound and its metal complexes?

A2: Various spectroscopic techniques are employed to characterize this compound and its metal complexes. These include:

  • UV/Vis Spectroscopy: This technique helps determine the electronic transitions within the molecules and provides insights into the coordination environment of the metal ion in complexes. [, ]
  • Circular Dichroism (CD): CD spectroscopy is particularly useful for studying chiral molecules and complexes. It provides information about the conformation and binding modes of the complexes with DNA. []

Q3: Beyond DNA binding, are there other biological activities reported for this compound and its derivatives?

A3: Research has explored the use of organotin(IV) complexes containing this compound as a ligand. [] While the specific details about the biological activity weren't provided in the reference, this research direction suggests that modifying the ligand with organotin(IV) moieties could potentially lead to different biological activities, warranting further investigation.

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